4-Methyl-1,2,5-oxadiazole-3-carbaldehyde
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Overview
Description
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde is a heterocyclic compound with the molecular formula C4H4N2O2. It is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a formyl group attached to the third carbon atom. This compound is known for its diverse applications in organic synthesis and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by selective oxidation.
Annulation Reaction: Another approach is the annulation reaction followed by desulfurization and intramolecular rearrangement, which can yield up to 94%.
Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and controlled temperature conditions to ensure the stability and purity of the compound. The use of catalysts and solvents like tetrahydrofuran and ethanol is common in these processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid.
Reduction: 4-Methyl-1,2,5-oxadiazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-1,2,5-oxadiazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit enzymes like succinate dehydrogenase, affecting cellular respiration and energy production. The compound can also induce oxidative stress by increasing the production of reactive oxygen species, leading to cellular damage .
Comparison with Similar Compounds
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 4-Methyl-1,2,5-oxadiazole-3-methanol
- 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde 2-oxide
Uniqueness: this compound is unique due to its formyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-methyl-1,2,5-oxadiazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c1-3-4(2-7)6-8-5-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCWXHPOWMHHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567288 |
Source
|
Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90507-35-0 |
Source
|
Record name | 4-Methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,2,5-oxadiazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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